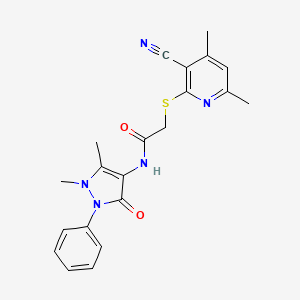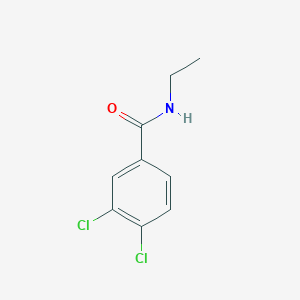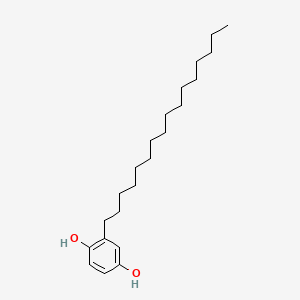
1,4-Benzenediol, 2-hexadecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Benzenediol, 2-hexadecyl- is a chemical compound that belongs to the class of alkylated benzenediols It is characterized by the presence of a long hexadecyl chain attached to the benzene ring at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-hexadecyl- can be achieved through a green, lithium salt-free method. This involves the use of water/ethanol as the solvent and potassium carbonate as a base. The reaction typically involves a tandem aldolic condensation, isomerization, and aromatization between 1,4-cyclohexanedione and the selected aldehyde . The aldolic condensation under basic conditions is followed by an isomerization of the exocyclic alpha-beta unsaturated ketone moiety to the more stable aromatic derivative .
Industrial Production Methods
Industrial production methods for 1,4-Benzenediol, 2-hexadecyl- are not well-documented. the green synthesis method mentioned above provides a scalable and environmentally friendly approach that could be adapted for industrial use.
化学反应分析
Types of Reactions
1,4-Benzenediol, 2-hexadecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones are the major products.
Reduction: Hydroquinones are formed.
Substitution: Various substituted benzenediols are produced depending on the substituent used.
科学研究应用
1,4-Benzenediol, 2-hexadecyl- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Studied for its potential use in drug formulations due to its biological activity.
Industry: Used in the production of polymers and as an additive in various industrial processes.
作用机制
The mechanism of action of 1,4-Benzenediol, 2-hexadecyl- involves its interaction with molecular targets such as enzymes and cellular membranes. The compound’s long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, its hydroxyl groups can participate in redox reactions, contributing to its antioxidant properties .
相似化合物的比较
Similar Compounds
1,4-Benzenediol (Hydroquinone): A simpler analog without the long alkyl chain.
1,3-Benzenediol (Resorcinol): An isomer with hydroxyl groups at different positions.
1,2-Benzenediol (Catechol): Another isomer with hydroxyl groups at adjacent positions.
Uniqueness
1,4-Benzenediol, 2-hexadecyl- is unique due to its long hexadecyl chain, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity, making it more suitable for applications involving lipid environments, such as in biological membranes and industrial lubricants.
属性
CAS 编号 |
4595-26-0 |
|---|---|
分子式 |
C22H38O2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
2-hexadecylbenzene-1,4-diol |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-19-21(23)17-18-22(20)24/h17-19,23-24H,2-16H2,1H3 |
InChI 键 |
MKJMXPFTCHYBRV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]cyclopentan-1-ol](/img/structure/B14142757.png)
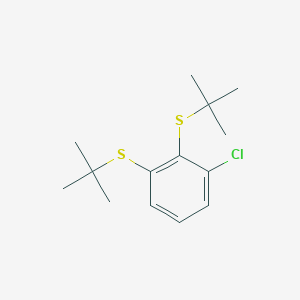
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
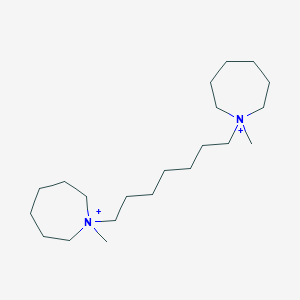

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
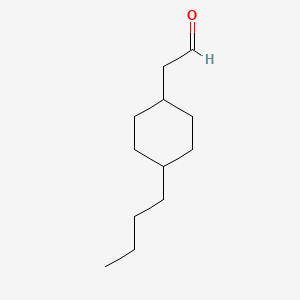
![3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-2-yl]oxybenzoic acid](/img/structure/B14142804.png)
![4-[3-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B14142810.png)
![4-Chloro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14142814.png)
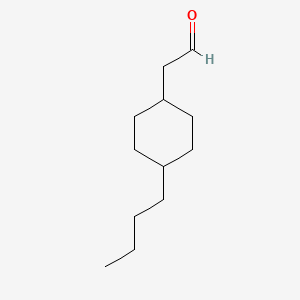
![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)
